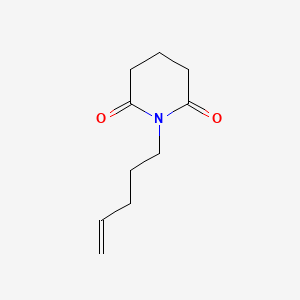
(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its unique structure, which includes an amino group, a carbonyl group, and a phenylpropoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of (2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoic acid with an appropriate alcohol under acidic conditions . The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted amino derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with a simpler structure and different applications.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Uniqueness
(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
184094-83-5 |
|---|---|
Fórmula molecular |
C13H16NO4- |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate |
InChI |
InChI=1S/C13H17NO4/c14-11(13(16)17)9-12(15)18-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,16,17)/p-1/t11-/m0/s1 |
Clave InChI |
JWQSCGOUBCFWMT-NSHDSACASA-M |
SMILES isomérico |
C1=CC=C(C=C1)CCCOC(=O)C[C@@H](C(=O)[O-])N |
SMILES canónico |
C1=CC=C(C=C1)CCCOC(=O)CC(C(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


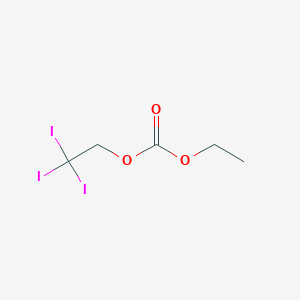


![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)

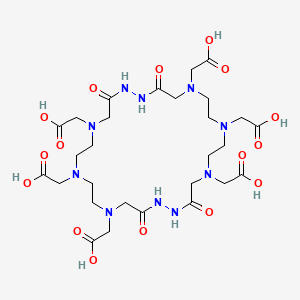
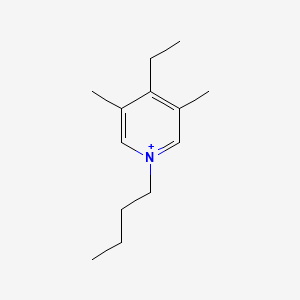
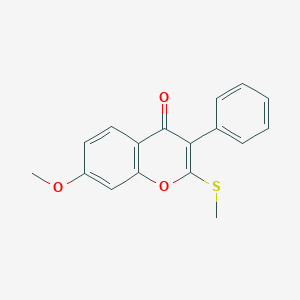
![Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]](/img/structure/B12556414.png)
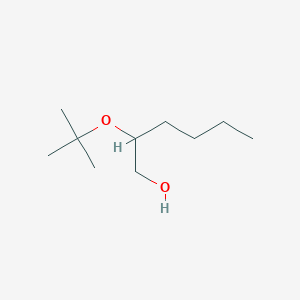
silane](/img/structure/B12556436.png)


